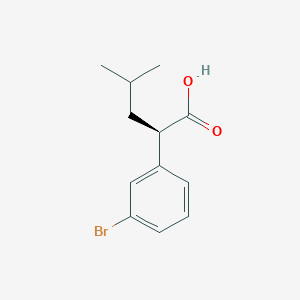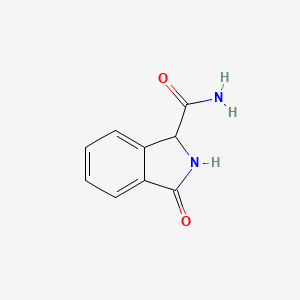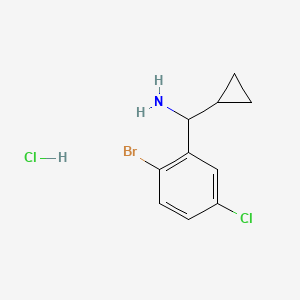
3-Ethenyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinyltetrahydro-2H-pyran-2-one is a lactone compound characterized by a six-membered ring structure containing an oxygen atom and a vinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Vinyltetrahydro-2H-pyran-2-one can be synthesized through the telomerization of butadiene with carbon dioxide, catalyzed by palladium. This method involves the reaction of butadiene with carbon dioxide in the presence of a palladium catalyst, resulting in the formation of the lactone structure .
Industrial Production Methods
The industrial production of 3-vinyltetrahydro-2H-pyran-2-one typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Vinyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones .
Applications De Recherche Scientifique
3-Vinyltetrahydro-2H-pyran-2-one has several scientific research applications:
Polymer Synthesis: It serves as a monomer for the synthesis of high CO2-content polymers, which are used in various industrial applications.
Material Science: The compound’s unique structure allows for the creation of materials with specific thermal and mechanical properties.
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 3-vinyltetrahydro-2H-pyran-2-one involves its ability to undergo polymerization and other chemical reactions. The vinyl group and lactone ring provide reactive sites for various chemical processes, allowing the compound to interact with other molecules and form new structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: This compound is similar in structure but contains an ethyl group instead of a hydrogen atom at the 3-position.
3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one: Another similar compound with an ethylidene group, which affects its reactivity and applications.
Uniqueness
3-Vinyltetrahydro-2H-pyran-2-one is unique due to its specific combination of a vinyl group and a lactone ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
90292-27-6 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-ethenyloxan-2-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h2,6H,1,3-5H2 |
Clé InChI |
VRGMVOYHYVNOMI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


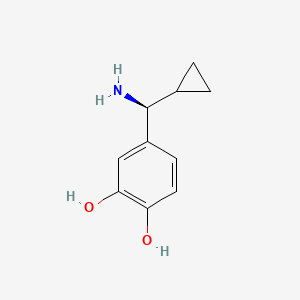
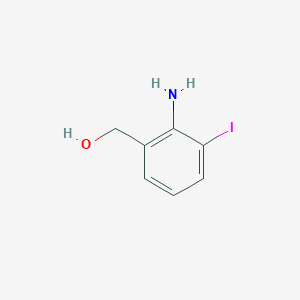
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
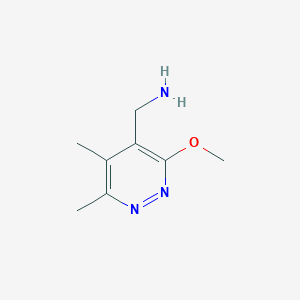
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
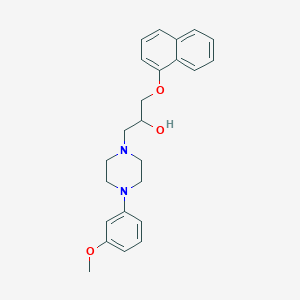
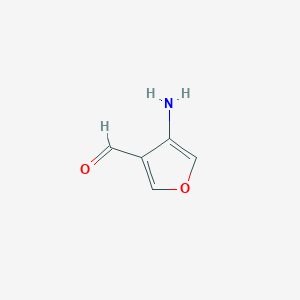
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
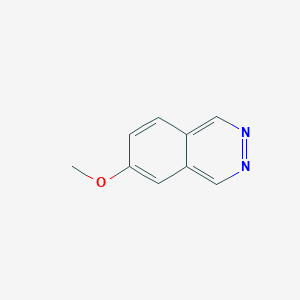
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)

